

Peroxydisulfuric Acid as a Sulfur Oxoacid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Peroxydisulfuric acid*

Cat. No.: *B079392*

[Get Quote](#)

Abstract

Peroxydisulfuric acid ($\text{H}_2\text{S}_2\text{O}_8$), also known as Marshall's acid, is a powerful oxidizing agent with significant applications in chemical synthesis and various industrial processes. This technical guide provides an in-depth overview of its core properties, synthesis, reactivity, and handling for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, outlines general experimental protocols for its preparation, and visualizes important reaction pathways.

Introduction

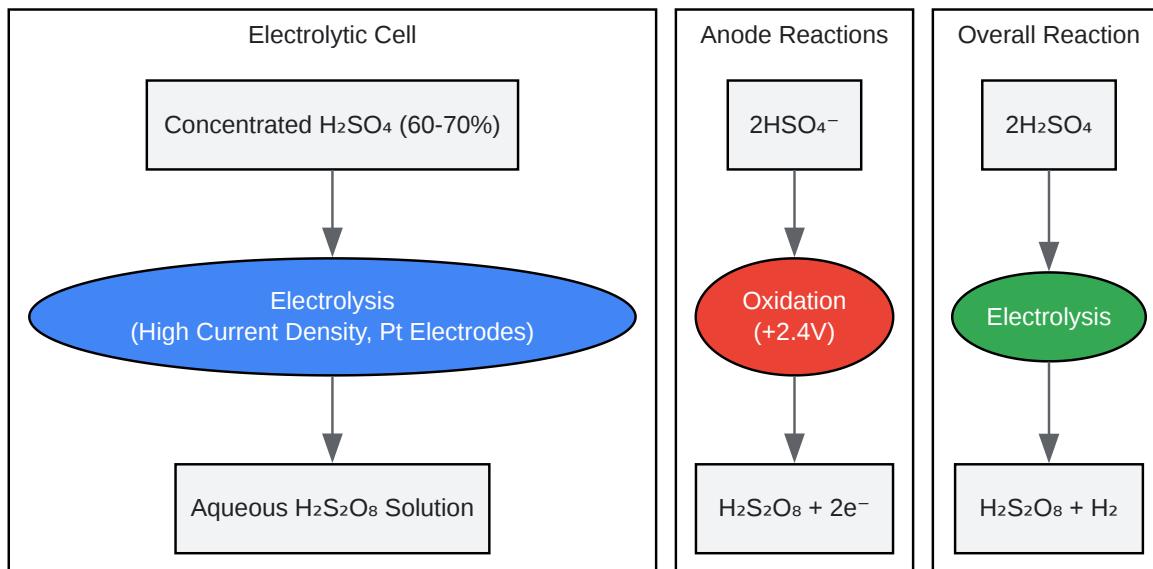
Peroxydisulfuric acid is an inorganic compound first discovered by Professor Hugh Marshall in 1891.^[1] Structurally, it is characterized by a peroxide (-O-O-) bridge connecting two sulfonyl groups (SO_3H). This peroxide linkage is responsible for its high oxidizing potential and instability. The sulfur atoms in **peroxydisulfuric acid** exist in their highest oxidation state of +6. ^[1] This guide will delve into the fundamental chemistry of this potent sulfur oxoacid.

Physicochemical Properties

Peroxydisulfuric acid is a colorless, odorless, and hygroscopic solid that is soluble in water.^[2] It decomposes at its melting point. Due to its instability, it is often prepared and used in solution. While extensive experimental spectral data (IR, NMR, Raman) for the pure acid is not readily available in the reviewed literature, its properties have been characterized by other means.

Table 1: Physicochemical Properties of **Peroxydisulfuric Acid**

Property	Value
IUPAC Name	μ -peroxido-bis(hydroxidodioxidosulfur)
Other Names	Marshall's acid, Persulfuric acid
CAS Number	13445-49-3
Chemical Formula	$\text{H}_2\text{S}_2\text{O}_8$
Molar Mass	194.13 g·mol ⁻¹ [1]
Appearance	Colorless solid [1]
Melting Point	65 °C (decomposes) [1]
Solubility in water	Soluble [1]
Acidity (pKa)	Strong acid
Oxidation State of S	+6


Synthesis of Peroxydisulfuric Acid

There are two primary methods for the synthesis of **peroxydisulfuric acid**.

Electrolytic Method

The electrolysis of moderately concentrated sulfuric acid (60-70%) at high current density and voltage using platinum electrodes is a common method for producing **peroxydisulfuric acid**.

[\[1\]](#)

[Click to download full resolution via product page](#)

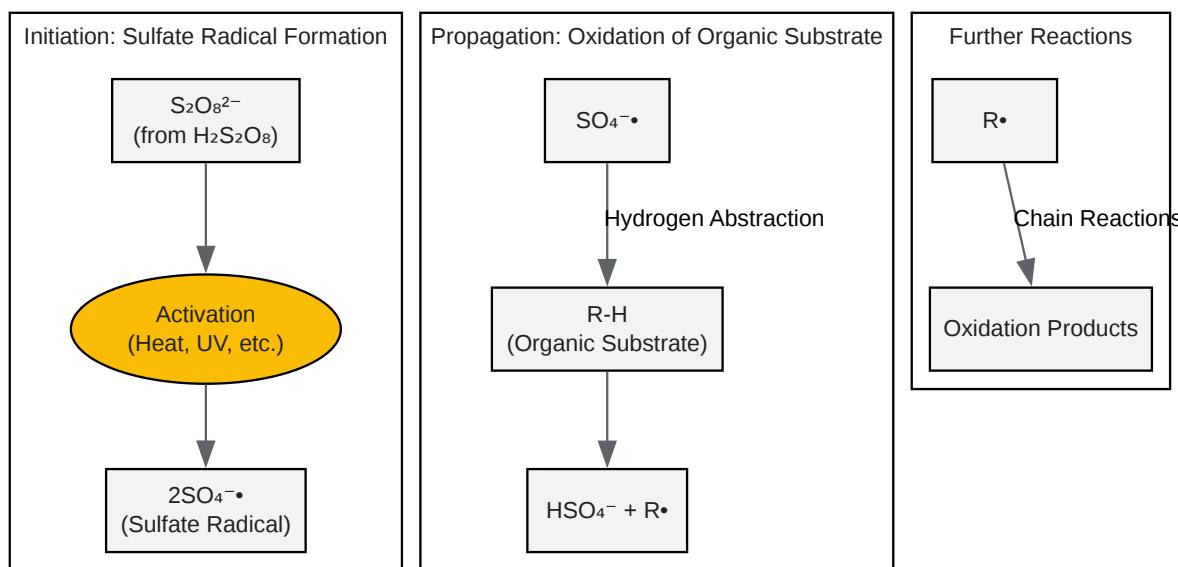
Electrolytic Synthesis of **Peroxydisulfuric Acid**.

Reaction of Chlorosulfuric Acid with Hydrogen Peroxide

Peroxydisulfuric acid can also be prepared by the reaction of chlorosulfuric acid with hydrogen peroxide.^[1] This method produces hydrogen chloride as a byproduct.

Chemical Reactivity and Mechanisms

Decomposition


Peroxydisulfuric acid is unstable and decomposes, particularly when heated. Its decomposition in aqueous solution is a critical aspect of its chemistry.

- Partial Hydrolysis: With one mole of water, it undergoes partial hydrolysis to yield peroxymonosulfuric acid (Caro's acid) and sulfuric acid.^[2] $\text{H}_2\text{S}_2\text{O}_8 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_5 + \text{H}_2\text{SO}_4$
- Complete Hydrolysis: In the presence of excess water, **peroxydisulfuric acid** completely hydrolyzes to produce hydrogen peroxide and sulfuric acid.^[3] $\text{H}_2\text{S}_2\text{O}_8 + 2\text{H}_2\text{O} \rightarrow 2\text{H}_2\text{SO}_4 + \text{H}_2\text{O}_2$

Oxidizing Properties

The strong oxidizing nature of **peroxydisulfuric acid** is attributed to the peroxide bridge.[3]

The salts of **peroxydisulfuric acid**, the peroxydisulfates, are widely used to initiate polymerization reactions through the homolytic cleavage of the peroxide bond to form sulfate radicals ($\text{SO}_4^{\cdot-}$).[4] These highly reactive radicals are potent oxidizing agents for a wide range of organic and inorganic compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peroxydisulfuric acid - Wikipedia [en.wikipedia.org]
- 2. Peroxydisulfuric acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Peroxydisulfuric Acid ($\text{H}_2\text{S}_2\text{O}_8$): Structure, Uses & Preparation [vedantu.com]

- 4. Peroxydisulfuric Acid ($H_2S_2O_8$) [benchchem.com]
- To cite this document: BenchChem. [Peroxydisulfuric Acid as a Sulfur Oxoacid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079392#peroxydisulfuric-acid-as-a-sulfur-oxoacid\]](https://www.benchchem.com/product/b079392#peroxydisulfuric-acid-as-a-sulfur-oxoacid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com